N-allyl-2-(2,5-dimethylphenoxy)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-7-14-13(15)9-16-12-8-10(2)5-6-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJCXLEZWFPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of N-allyl-2-(2,5-dimethylphenoxy)acetamide and related compounds:
Physicochemical Properties
- Stability : Chlorinated analogs (e.g., alachlor) exhibit higher environmental persistence due to C-Cl bonds, whereas allyl-containing compounds may undergo faster degradation .
Research Findings and Gaps
- Mandestrobin : Extensively studied for its mode of action (inhibition of mitochondrial respiration) and resistance management strategies .
- N-Allyl Analogs: Limited data exist on this compound. The allyl group could modulate enzyme binding or metabolic pathways differently than methyl or methoxy groups.
- Unstudied Compounds: N-(2-Chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide lacks published biological data, though its CCS values (165.5–180.6 Ų) align with bioactive agrochemicals .
Q & A
Q. How can researchers optimize the synthesis of N-allyl-2-(2,5-dimethylphenoxy)acetamide to improve yield and purity?
- Methodological Answer : The synthesis involves two key steps: (1) coupling chloroacetyl chloride with an aniline derivative (e.g., 5-amino-2-methylphenol) using triethylamine as a base to form an intermediate, and (2) reacting this intermediate with 2,5-dimethylphenol under basic conditions (e.g., K₂CO₃). To optimize yield:
- Use reflux conditions with toluene:water (8:2) for controlled reaction progress .
- Monitor reaction completion via TLC (hexane:ethyl acetate, 9:1 solvent system) .
- Purify via crystallization (ethanol) or column chromatography for high-purity products .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., predicted m/z 290.09422 for [M+H]+) .
- Nuclear Magnetic Resonance (NMR) : Assign structural features (e.g., aromatic protons in 2,5-dimethylphenoxy group).
- Collision Cross-Section (CCS) Analysis : Predict CCS values (e.g., 165.5 Ų for [M+H]+) using ion mobility spectrometry for structural validation .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays to evaluate:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to assess safety margins .
Advanced Research Questions
Q. How can discrepancies between laboratory and field degradation data for this compound be resolved?
- Methodological Answer : Lab-field inconsistencies (e.g., half-life of 90 days in lab vs. 22 days in field) may arise from soil heterogeneity. To address this:
- Intact Soil Core Studies : Simulate field conditions by preserving soil structure during lab incubations .
- Freundlich Sorption Modeling : Use parameters (e.g., S = 4.89C⁰.⁹⁶¹, R² = 0.999) to predict environmental mobility .
- Isotope Tracing : Apply ¹⁴C-labeled analogs to track degradation pathways in both systems .
Q. What mechanistic insights exist for the oxidation and substitution reactions of this compound?
- Methodological Answer : Reaction mechanisms can be probed via:
- Oxidation : Use potassium permanganate (acidic/basic conditions) to convert the allyl group to carboxylic acid derivatives. Monitor intermediates via FT-IR for carbonyl formation .
- Substitution : Perform nucleophilic substitution with NaN₃ in toluene:water to generate azido derivatives. Validate via ¹H NMR (disappearance of chloroacetamide signals) .
- Computational Studies : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .
Q. How can advanced analytical methods elucidate structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .
- QSAR Modeling : Correlate physicochemical properties (logP, polar surface area) with bioactivity data .
- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
